(4H-Octafluorobutyl)trifluorooxirane

Description

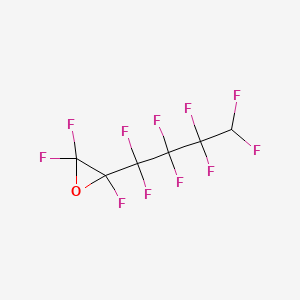

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4-octafluorobutyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11O/c7-1(8)2(9,10)3(11,12)4(13,14)5(15)6(16,17)18-5/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOHDUODTKFWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF11O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4h Octafluorobutyl Trifluorooxirane and Analogous Perfluorinated Oxiranes

Established and Emerging Routes for Fluorinated Oxirane Ring Formation

The formation of the fluorinated oxirane ring is a critical step in the synthesis of these valuable compounds. Various methods have been developed, primarily involving the oxidation of perfluorinated olefins or the derivatization of perfluoropolyalkylether precursors.

A primary and widely utilized method for synthesizing perfluorinated oxiranes is the direct epoxidation of their corresponding perfluorinated olefin precursors. google.com This approach involves the oxidation of the carbon-carbon double bond in the fluoroalkene to form the three-membered ether ring. A variety of oxidizing agents have been successfully employed for this transformation, each with its own set of reaction conditions and efficiencies.

Common oxidizing agents include:

Oxygen: In the presence of radical initiators like halogens or trifluoromethylhypofluorite, perfluoroolefins can be oxidized with oxygen at elevated temperatures in an inert solvent. sibran.ru For instance, tetrafluoroethylene (B6358150) can be oxidized to its corresponding oxide in high yield. sibran.ru The presence of a hydrogen atom at the double bond does not prevent the formation of the epoxide, though it may lead to lower yields. sibran.ru

Metal Hypohalites: Sodium hypochlorite (B82951) (NaOCl) in an aqueous acetonitrile (B52724) solution has been shown to be an effective reagent for the epoxidation of certain perfluorinated olefins. sibran.ru

Peroxycarboxylic Acids: Aromatic peracids, such as meta-chloroperoxybenzoic acid (mCPBA), can act as nucleophilic reagents in the epoxidation of perfluoroalkenes like octafluoroisobutylene. sibran.ru

Hydrogen Peroxide: In some systems, hydrogen peroxide is used as the oxidant. For example, the synthesis of a trimer of hexafluoropropylene oxide was achieved using 50% hydrogen peroxide in the presence of potassium hydroxide (B78521) and acetonitrile at 0°C. google.com

The choice of oxidizing agent and reaction conditions can significantly impact the yield of the desired perfluorinated oxirane and the formation of byproducts. For industrial-scale production, factors such as reagent cost, safety, and ease of handling are also important considerations. For example, the oxidation of hexafluoropropylene with oxygen is an industrial method for producing hexafluoropropylene oxide. sibran.ru

Table 1: Examples of Oxidizing Agents for the Epoxidation of Perfluorinated Olefins

| Oxidizing Agent | Precursor Example | Product Example | Reference |

|---|---|---|---|

| Oxygen (with radical initiator) | Tetrafluoroethylene | Tetrafluoroethylene oxide | sibran.ru |

| Sodium Hypochlorite (NaOCl) | Perfluoro-4-ethyl-2,3,4,5-tetramethyloxolene-2 | 2,3-epoxyperfluoro-4-ethyl-2,3,4,5-tetramethyloxolane | sibran.ru |

| meta-Chloroperoxybenzoic acid (mCPBA) | Octafluoroisobutylene | Octafluoroisobutylene oxide | sibran.ru |

An alternative strategy for the synthesis of fluorinated oxiranes involves the derivatization and functionalization of perfluoropolyalkylether (PFPAE) precursors. nih.gov This approach is particularly useful for creating more complex oxirane structures with tailored properties. The synthesis often begins with a PFPAE diacyl fluoride (B91410) or dicarboxylic acid, which is then chain-extended and functionalized with epoxide end-groups. inrim.it

One synthetic route involves the reaction of a PFPAE dicarboxylic acid with a suitable halo-epoxide, such as epibromohydrin (B142927) or 2-(3-bromopropyl)oxirane, in the presence of silver oxide. nih.gov This method allows for the introduction of an oxirane ring at the ends of the perfluoropolyether chain. However, these syntheses can be challenging, often resulting in low yields and requiring demanding purification protocols. nih.gov

Another method involves the use of a phase-transfer catalyst. For instance, the reaction of Fomblin ZDOL, a commercially available perfluoropolyether diol, with tert-butyl potassium in tert-butanol (B103910) has been used to attach epoxide groups. acs.org

These methods provide a versatile platform for the synthesis of difunctional PFPAE oligomers with terminal epoxide groups, which can then be used in photo-induced cationic polymerization processes to create transparent and soft films. nih.govinrim.it

Table 2: Synthesis of PFPAE-Oxiranes from PFPAE Precursors

| PFPAE Precursor | Reagent | Product | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| PFPAE dicarboxylic acid | Epibromohydrin, Silver oxide | Perfluoropolyalkylether–methyl oxirane (PFPAE-MO) | 13 | nih.gov |

Catalytic Transformations for the Synthesis of Fluorinated Heterocycles via Epoxide Intermediates

Catalysis plays a crucial role in the synthesis of fluorinated heterocycles, often proceeding through epoxide intermediates. The development of novel catalytic systems allows for transformations such as ring expansion and rearrangement, leading to a diverse range of valuable compounds.

The acid-catalyzed rearrangement of epoxides, known as the Meinwald rearrangement, is a valuable method for synthesizing optically enriched carbonyl compounds. nih.gov This reaction proceeds through a regioselective ring-opening to form a carbocation intermediate. nih.gov Mesoporous aluminosilicates have been shown to be efficient catalysts for the Meinwald rearrangement of epoxides in non-nucleophilic solvents, producing aldehydes. rsc.orgresearchgate.net

The development of enantioselective catalytic systems for such rearrangements is an active area of research. While classic Lewis or Brønsted acid catalysts can be used, achieving high enantioselectivity can be challenging. nih.gov

The mechanism of catalytically mediated reactions involving fluorinated epoxides is a subject of ongoing investigation. In some cases, bimetallic catalytic systems are proposed to be involved in the rate-limiting step of epoxide ring-opening. ucla.edu For example, in the enantioselective fluorination of epoxides, a cooperative dual-catalyst system may be employed. acs.org

Mechanistic studies, including kinetic analysis and substituent effects, can provide evidence for the involvement of such bimetallic species. For instance, the use of a linked dimeric catalyst has been shown to accelerate the rate of ring-opening, supporting a bimetallic mechanism. ucla.edu The proposed mechanism may involve the formation of fluoride-bridged dimers as the resting state of the catalyst. ucla.edu

Nucleophilic Fluoroalkylation Strategies for Oxirane Ring Opening and Functionalization

The ring-opening of fluorinated oxiranes with nucleophiles is a powerful strategy for introducing functional groups and constructing new carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org The high reactivity of the strained three-membered ring, coupled with the electron-withdrawing nature of the fluorine substituents, makes these compounds susceptible to nucleophilic attack.

The ring-opening typically proceeds via an SN2 mechanism, leading to predictable stereochemical outcomes. nih.govbeilstein-journals.org A variety of nucleophiles can be employed, including amines, thiols, and enolates. nih.govbeilstein-journals.org The regioselectivity of the ring-opening can be influenced by the substitution pattern of the oxirane and the nature of the nucleophile.

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to be powerful promoters for the ring-opening reactions of epoxides with weak and neutral carbon nucleophiles. arkat-usa.org These solvents can activate the epoxide towards nucleophilic attack.

The development of catalytic enantioselective methods for the nucleophilic fluorination of epoxides is a significant area of research, enabling the synthesis of chiral β-fluoroalcohols. acs.org Cooperative dual-catalyst systems, employing a chiral amine and a chiral Lewis acid, have been developed for the desymmetrization of meso-epoxides. acs.org

Reactivity of Fluorinated Carbanions and Sulfones with Epoxide Substrates

The reaction of carbanions with epoxides is a fundamental carbon-carbon bond-forming reaction. However, the introduction of fluorine atoms onto the carbanion significantly alters its reactivity. The high electronegativity of fluorine can diminish the nucleophilicity of the adjacent carbanion, a phenomenon often referred to as a negative "fluorine effect". nih.gov This effect has been systematically studied in the context of nucleophilic fluoroalkylation of epoxides using fluorinated sulfones. nih.gov

A study comparing the reactivity of carbanions PhSO₂CF₂⁻ and PhSO₂CCl₂⁻, as well as PhSO₂CHF⁻ and PhSO₂CHCl⁻, with epoxide substrates demonstrated the reduced reactivity of the fluorinated species. nih.gov To overcome this diminished reactivity, a strategy involving the introduction of an additional electron-withdrawing group has been employed. The rationale is that a second benzenesulfonyl group can effectively mediate the negative fluorine effect and enhance the nucleophilicity of the fluorinated carbanion. nih.gov This approach led to the successful nucleophilic fluoroalkylation of simple epoxides with fluorinated sulfones, affording β-fluoroalkyl alcohols in a single step. nih.gov

The reactivity order of the fluorinated sulfone carbanions was determined to be [(PhSO₂)₂CF⁻] > PhSO₂CHF⁻ >> PhSO₂CF₂⁻. nih.gov This trend highlights the significant impact of the electronic environment on the nucleophilic character of the fluorinated carbanion. The successful use of these sulfone-stabilized carbanions provides a valuable method for the construction of carbon-carbon bonds with fluorinated moieties. In contrast to the challenges faced with fluorinated carbanions, γ-hydroxy sulfones and triflones can be synthesized in moderate to excellent yields by reacting sulfones with epoxides in the presence of n-butyl lithium in toluene (B28343) at elevated temperatures. brandeis.edu

Controlled Regioselectivity and Stereoselectivity in Nucleophilic Fluoroalkylation of Oxiranes

The ring-opening of unsymmetrical epoxides by nucleophiles can lead to two different regioisomers. The control of regioselectivity is a critical aspect of epoxide chemistry. In the case of nucleophilic fluoroalkylation, the electronic and steric properties of both the epoxide and the nucleophile play a crucial role in determining the outcome of the reaction.

For fluorinated 2,3-epoxypropanoates, the ring-opening with various nucleophiles has been shown to occur with high regioselectivity. nih.govbeilstein-journals.org The reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the C2 position. This regioselectivity is attributed to the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group at the C3 position, which creates an electronic repulsion with the incoming nucleophile, thus favoring attack at the less sterically and electronically hindered C2 position. nih.govbeilstein-journals.org This predictable regioselectivity makes these fluorinated epoxides valuable building blocks for the synthesis of 2-substituted-3-hydroxyesters with well-defined stereochemistry. nih.govbeilstein-journals.org

The stereoselectivity of the epoxide ring-opening is also a key consideration. In Sₙ2-type reactions, the nucleophilic attack occurs from the backside, leading to an inversion of configuration at the reaction center. This principle allows for the stereospecific synthesis of various fluorinated compounds. The high anti-selectivity observed in the ring-opening of fluorinated 2,3-epoxypropanoates is a direct consequence of this Sₙ2 mechanism. nih.govbeilstein-journals.org

Exploration of Alternative Synthetic Pathways for (4H-Octafluorobutyl)trifluorooxirane

While the direct synthesis of this compound is not extensively documented, analogous perfluorinated oxiranes are typically synthesized through the epoxidation of the corresponding perfluoroalkenes. sibran.ru This approach is a cornerstone for the production of various perfluorinated epoxides.

A variety of oxidizing agents have been successfully employed for this transformation. Common reagents include sodium hypochlorite (NaOCl) and aromatic peracids. sibran.rursc.org The choice of the epoxidizing agent can be influenced by the structure of the perfluoroalkene. For instance, the epoxidation of internal and cyclic perfluoroalkenes with hypohalites of alkaline metals in the presence of an aprotic solvent can proceed with near-quantitative yields. sibran.ru The yields for terminal perfluoroalkenes are generally lower due to competing side reactions. sibran.ru

The structure of the perfluoroalkene substrate significantly impacts the efficiency and selectivity of the epoxidation. The presence of substituents other than fluorine, such as chlorine or bromine, at the double bond can decrease the selectivity of the reaction. sibran.ru A summary of various perfluoroalkenes that have been successfully epoxidized and the corresponding yields are presented in the table below. sibran.ru

| Perfluoroalkene | Epoxidizing Agent | Yield (%) |

| trans-Perfluorohexene-3 | NaOCl | 84.5 |

| Tetrafluoroethylene trimer | NaOCl | - |

| Tetrafluoroethylene pentamer | NaOCl | - |

| Perfluoroolefin with H(CF₂)₃ substituent | - | 92 |

| Perfluoroolefin with C₂F₅ substituent | - | 95 |

| Perfluoroolefin with C₅F₁₁ substituent | - | 89 |

These examples demonstrate the versatility of the epoxidation of perfluoroalkenes as a general strategy for accessing a wide range of perfluorinated oxiranes. The synthesis of this compound would likely proceed through the epoxidation of the corresponding (4H-octafluorobutyl)trifluoroethene. The specific conditions for this reaction would need to be optimized to achieve a high yield and selectivity.

Chemical Reactivity and Mechanistic Investigations of 4h Octafluorobutyl Trifluorooxirane and Its Derivatives

Comprehensive Analysis of Oxirane Ring-Opening Reactionsbeilstein-journals.orglibretexts.org

The high ring strain and the polarized carbon-oxygen bonds make the oxirane ring of (4H-Octafluorobutyl)trifluorooxirane susceptible to nucleophilic attack, leading to a variety of ring-opened products. The regioselectivity of these reactions is a key aspect, largely dictated by the electronic effects of the octafluorobutyl group and the reaction conditions.

Characterization of Nucleophilic Additions and Substitutions on the Oxirane Ringbeilstein-journals.org

The ring-opening of this compound with various nucleophiles, such as amines and thiols, typically proceeds via an SN2 mechanism. beilstein-journals.org The strong electron-withdrawing effect of the perfluoroalkyl group significantly influences the regioselectivity of the nucleophilic attack. The carbon atom alpha to the perfluoroalkyl group (C2) is rendered more electrophilic, making it the primary site of attack. This is in contrast to non-fluorinated epoxides where steric hindrance often directs the nucleophile to the less substituted carbon.

This regioselectivity is a result of the electronic repulsion between the incoming nucleophile and the highly electronegative fluorine atoms of the octafluorobutyl group, which directs the nucleophile to the C2 position. beilstein-journals.org Consequently, the reaction predominantly yields 2-substituted 3-hydroxy derivatives with an anti-stereochemistry.

| Nucleophile | Reaction Conditions | Major Product | Mechanism | Key Observation |

|---|---|---|---|---|

| Amines (e.g., p-anisidine) | Standard conditions | 2-Amino-3-hydroxypropanoate derivative | SN2 | High regioselectivity for attack at the C2 position. beilstein-journals.org |

| Thiols | Optimized conditions | 2-Thio-3-hydroxypropanoate derivative | SN2 | Predominant formation of the anti-stereoisomer. beilstein-journals.org |

Fluoride-Mediated Ring Opening Reactions and Their Regiochemical Outcomesrsc.org

The reaction of this compound with fluoride (B91410) ions as nucleophiles is a significant transformation, leading to the synthesis of fluorohydrins. Reagents such as the combination of tetrabutylammonium (B224687) fluoride (TBAF) and potassium bifluoride (KHF2) can be employed for this purpose. rsc.org The regiochemical outcome of the fluoride-mediated ring opening is also governed by the electronic properties of the perfluoroalkyl substituent, favoring the attack of the fluoride ion at the more electrophilic carbon atom.

The regioselectivity can be divergent and is influenced by factors such as the conformation of the molecule. rsc.org This approach provides a facile route to hydroxylated fluoro-compounds, which are valuable building blocks in medicinal chemistry.

Acid-Catalyzed and Base-Catalyzed Ring Opening Pathwayslibretexts.orglibretexts.org

The ring-opening of this compound can be catalyzed by both acids and bases, with each pathway exhibiting distinct mechanistic features and regioselectivity.

Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. libretexts.org The subsequent nucleophilic attack exhibits significant SN1 character. The positive charge in the transition state is better stabilized at the more substituted carbon atom (C3), which is adjacent to the perfluoroalkyl group. Consequently, the nucleophile preferentially attacks the C3 position. libretexts.org This results in the formation of the corresponding 1,2-diol where the two hydroxyl groups are in a trans configuration.

Base-Catalyzed Ring Opening: In the presence of a strong base, the ring-opening follows a classic SN2 mechanism. libretexts.org The nucleophile, typically a hydroxide (B78521) ion in the case of hydrolysis, attacks the less sterically hindered carbon atom (C2). libretexts.org This pathway is driven by the relief of ring strain and results in the formation of a trans-1,2-diol. The inherent reactivity of the strained epoxide ring makes it susceptible to cleavage even by weak bases.

| Catalyst | Mechanism | Site of Nucleophilic Attack | Key Intermediate/Transition State | Product Stereochemistry |

|---|---|---|---|---|

| Acid (e.g., H3O+) | SN1-like | More substituted carbon (C3) | Protonated epoxide, partial carbocation character at C3. libretexts.org | Trans |

| Base (e.g., OH-) | SN2 | Less substituted carbon (C2) | Pentacoordinate transition state. libretexts.org | Trans |

Rearrangement Chemistry of Fluorinated Epoxidesnih.govnus.edu.sg

In addition to ring-opening reactions, fluorinated epoxides like this compound can undergo various rearrangement reactions, often catalyzed by Lewis acids, to yield other valuable fluorinated compounds.

Intramolecular Rearrangements Leading to Other Fluorinated Heterocyclesnus.edu.sgnews-medical.net

A notable intramolecular rearrangement is the conversion of epoxides into fluorinated oxetanes. nus.edu.sgnews-medical.net This transformation represents a significant synthetic advancement as fluorinated oxetanes are highly sought-after motifs in drug discovery. The reaction involves the insertion of a difluorocarbene species into the epoxide ring, facilitated by a copper catalyst. nus.edu.sg The process is believed to proceed through a metallacycle intermediate, which then undergoes ring cleavage and cyclization to form the four-membered oxetane (B1205548) ring. news-medical.net

This catalytic difluorocarbene insertion provides a novel pathway to access α,α-difluoro-oxetanes, which are considered isosteres of oxetanes and β-lactones. nus.edu.sg

Mechanistic Studies of Rearrangement Processesnih.govacs.org

The Meinwald rearrangement is a classic acid-catalyzed isomerization of epoxides to carbonyl compounds. nih.gov For perfluoroalkyl-substituted epoxides, this rearrangement can be induced by Lewis acids such as bismuth triflate. The mechanism involves the coordination of the Lewis acid to the epoxide oxygen, followed by the cleavage of a C-O bond to form a carbocationic intermediate. Subsequent migration of a substituent (hydride or alkyl group) from the adjacent carbon leads to the formation of a ketone or an aldehyde. acs.org

Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to elucidate the intricate mechanistic details of these rearrangements. For the BF3-catalyzed Meinwald rearrangement, the reaction can proceed through several pathways involving zwitterionic intermediates or BF3 addition compounds. acs.org These computational studies provide valuable insights into the transition states and the factors controlling the selectivity of the rearrangement.

Polymerization Behavior and Macromolecular Transformations of Fluorinated Oxirane Monomers

The polymerization of fluorinated oxirane monomers, such as this compound, is a specialized area of polymer science that leverages the unique electronic properties of fluorine to create polymers with distinct characteristics. The presence of highly electronegative fluorine atoms significantly influences the reactivity of the oxirane ring and the properties of the resulting polyethers. This section explores the macromolecular transformations of these monomers, with a focus on their behavior in photo-initiated cationic polymerization, the role of the perfluoroalkyl substituents, and strategies for copolymerization.

Investigation of Photo-Induced Cationic Polymerization Kinetics and Mechanisms

Photo-induced cationic polymerization is a highly efficient method for curing monomers like epoxides and vinyl ethers, offering advantages such as high reaction speeds, no solvent requirements, and lack of oxygen inhibition. nih.gov The process is initiated by a photoacid generator (PAG), typically an onium salt such as a diaryliodonium (Ar₂I⁺X⁻) or triarylsulfonium (Ar₃S⁺X⁻) salt, which upon UV irradiation, undergoes photolysis to produce a strong Brønsted acid (e.g., HSbF₆). researchgate.netmdpi.com

The mechanism for the cationic ring-opening polymerization of a fluorinated oxirane like this compound, initiated by the photogenerated acid, proceeds as follows:

Initiation: The strong protonic acid generated from the PAG protonates the oxygen atom of the oxirane ring, forming a highly reactive tertiary oxonium ion.

Propagation: The protonated oxirane is susceptible to nucleophilic attack by the oxygen atom of another monomer molecule. This ring-opening reaction regenerates the oxonium ion at the end of the growing polymer chain, allowing the process to continue in a chain-growth fashion. nih.gov

Chain Transfer and Termination: Chain transfer can occur, though the cationic polymerization of epoxides can proceed in a living or controlled manner under specific conditions. researchgate.net

The kinetics of these polymerizations are complex and can be influenced by several factors, including the monomer structure, initiator concentration, and light intensity. researchgate.net For fluorinated systems, such as perfluoropolyalkylether (PFPAE) oligomers end-capped with epoxy groups, studies have shown that polymerization proceeds rapidly upon UV exposure. nih.gov The reaction rate can be monitored using techniques like real-time FT-IR spectroscopy by observing the disappearance of the characteristic epoxy group absorption band. amazonaws.com Research comparing fluorinated epoxides with fluorinated vinyl ethers has demonstrated that vinyl ethers tend to exhibit higher reactivity and faster polymerization rates. nih.gov

| Parameter | Description | Typical Value/Observation |

| Initiator Type | Photoacid Generator (PAG) | Diaryliodonium or Triarylsulfonium Salts |

| Radiation Source | Ultraviolet (UV) Light | High-pressure mercury lamps or LEDs |

| Monomer Reactivity | Governed by ring strain and basicity | Generally lower than vinyl ethers nih.gov |

| Kinetics | Pseudo-first-order | Can be affected by vitrification nih.gov |

| Post-Polymerization | "Dark cure" can continue after irradiation stops | Leads to enhanced monomer conversion nih.gov |

Elucidation of the Influence of Perfluoroalkyl Substituents on Polymerization Outcomes

The (4H-Octafluorobutyl) substituent in this compound exerts a profound electronic influence on the oxirane ring, which significantly affects its polymerization behavior. Perfluoroalkyl groups are powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms.

This strong inductive effect (-I effect) has several key consequences for cationic polymerization:

Reduced Basicity of the Oxirane Oxygen: The electron density on the oxygen atom of the oxirane ring is significantly decreased. This lower basicity makes the initial protonation step by the photogenerated acid less favorable compared to non-fluorinated epoxides. Consequently, a stronger acid or higher initiation energy may be required.

Increased Electrophilicity of Ring Carbons: The withdrawal of electron density by the perfluoroalkyl group makes the carbon atoms of the oxirane ring more electrophilic and thus more susceptible to nucleophilic attack during the ring-opening propagation step.

Regioselectivity of Ring-Opening: The presence of the electron-withdrawing substituent can direct the nucleophilic attack of an incoming monomer to a specific carbon atom of the protonated oxirane ring, potentially leading to highly regular polymer microstructures. Studies on related fluorinated epoxyesters have shown that the presence of a trifluoromethyl group can lead to highly regio- and stereoselective ring-opening reactions. beilstein-journals.org

| Feature | Influence of Perfluoroalkyl Group | Consequence for Polymerization |

| Oxirane Oxygen | Strong inductive electron withdrawal reduces electron density. | Lower basicity, potentially slowing the acid-initiated activation step. |

| Oxirane Carbons | Increased partial positive charge. | Higher electrophilicity, potentially accelerating the nucleophilic attack by another monomer. |

| Polymer Properties | Incorporation of fluorinated segments. | Low surface energy, high thermal stability, low refractive index. nih.gov |

| Stereochemistry | Steric and electronic guidance. | Potential for high regio- and stereoselectivity in ring-opening. beilstein-journals.org |

Strategies for Copolymerization with Other Fluorinated and Non-Fluorinated Monomers

Copolymerization is a versatile strategy used to tailor the final properties of polymers. Fluorinated oxiranes like this compound can be copolymerized with other monomers to combine the desirable properties of fluoropolymers (e.g., hydrophobicity, chemical resistance) with other characteristics like adhesion, flexibility, or lower cost.

Copolymerization with Non-Fluorinated Monomers: A common strategy involves the photo-induced cationic copolymerization of fluorinated epoxides with conventional non-fluorinated monomers. Research has demonstrated the successful copolymerization of difunctional PFPAE monomers containing epoxide end-groups with non-fluorinated trifunctional resins like trimethylolpropane (B17298) triglycidyl ether. nih.gov In these systems, a key challenge is ensuring miscibility between the fluorinated and non-fluorinated components. Often, a specific concentration balance (e.g., 25% fluorinated monomer to 75% hydrogenated resin) is required to maintain a homogeneous formulation suitable for curing. nih.gov

Copolymerization with Vinyl Ethers: Vinyl ethers are another important class of monomers that readily undergo cationic polymerization. They can be effectively copolymerized with fluorinated epoxides. Studies comparing the reactivity of these two monomer types show that vinyl ethers often polymerize at a higher rate. nih.gov This difference in reactivity must be considered when designing the copolymer, as it can lead to variations in the polymer composition and structure over the course of the reaction.

The properties of the resulting copolymers, such as surface energy (leading to self-cleaning properties) and refractive index, can be finely tuned by adjusting the ratio of the fluorinated and non-fluorinated comonomers. nih.gov

Spectroscopic Characterization and Structural Elucidation in 4h Octafluorobutyl Trifluorooxirane Chemistry

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and purity of a sample.

For a compound like (4H-Octafluorobutyl)trifluorooxirane, a combination of ¹H, ¹⁹F, and ¹³C NMR spectroscopy would be employed for complete structural verification and purity analysis.

¹H NMR: The proton NMR spectrum would be expected to show a signal corresponding to the single hydrogen atom in the 4H-octafluorobutyl chain. The chemical shift and multiplicity of this signal would provide information about its local chemical environment.

¹⁹F NMR: Due to the abundance of fluorine atoms, ¹⁹F NMR is particularly informative. It would reveal multiple distinct signals corresponding to the chemically non-equivalent fluorine atoms in both the octafluorobutyl chain and the trifluorooxirane (B12650515) ring. The chemical shifts and coupling constants (J-coupling) between different fluorine nuclei would be critical for assigning the signals to their specific positions within the molecule.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The coupling of carbon nuclei with adjacent fluorine atoms (C-F coupling) would result in splitting of these signals, providing further confirmation of the structure.

The integration of the signals in these spectra allows for the quantitative determination of the relative number of nuclei, which is essential for assessing the purity of the compound.

Table 1: Representative NMR Data for a Fluorinated Epoxide

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 6.1 | ddd | J = 50, 8, 2 | -CHF₂ |

| ¹⁹F | -81.5 | m | - | -CF₃ |

| ¹⁹F | -115.0 | m | - | -CF₂- |

| ¹⁹F | -130.2 | m | - | -CF₂- |

| ¹⁹F | -137.8 | dm | J = 50 | -CHF₂ |

| ¹⁹F | -152.3 | m | - | Oxirane F |

| ¹⁹F | -158.9 | m | - | Oxirane F |

| ¹⁹F | -180.1 | m | - | Oxirane F |

| ¹³C | 110-125 (m) | - | - | Fluorinated carbons |

Note: This table contains representative data for illustrative purposes and does not correspond to experimentally verified data for this compound.

For complex molecules where one-dimensional NMR spectra may be overcrowded or ambiguous, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments would establish correlations between coupled protons, although its utility would be limited for this compound due to the single proton. ¹⁹F-¹⁹F COSY would be more relevant for tracing the connectivity of the fluorine atoms throughout the carbon chain and the oxirane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C or ¹⁹F and ¹³C. An ¹⁹F-¹³C HSQC would be instrumental in definitively assigning the ¹³C signals of the fluorinated carbons.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For fluorinated epoxides, IR spectroscopy can confirm the presence of the characteristic oxirane ring and the C-F bonds.

The IR spectrum of a compound like this compound would be expected to exhibit strong absorption bands in the region of 1000-1300 cm⁻¹ due to the C-F stretching vibrations. The presence of the epoxy group is typically confirmed by characteristic ring vibration modes. Epoxide rings generally show a series of three notable peaks corresponding to the stretching and contracting of the bonds within the ring, which can be found in the ranges of 1280–1230 cm⁻¹, 950–810 cm⁻¹, and 880–750 cm⁻¹.

Table 2: Representative Infrared Absorption Bands for a Fluorinated Epoxide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2980-3000 | Weak | C-H stretch |

| 1350-1450 | Strong | Asymmetric C-O-C stretch (epoxy ring) |

| 1230-1280 | Strong | Symmetric C-O-C stretch (epoxy ring) |

| 1100-1300 | Very Strong | C-F stretch |

Note: This table contains representative data for illustrative purposes and does not correspond to experimentally verified data for this compound.

Thermal Analysis Techniques in the Study of Polymerization and Material Properties

Thermal analysis techniques are essential for characterizing the thermal stability of the monomer and the properties of any resulting polymers. These methods measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This is used to determine the decomposition temperature and thermal stability of the compound. For a polymer derived from this compound, TGA would indicate the temperature at which the polymer begins to degrade, providing insight into its service temperature range.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of a polymer. These thermal transitions are critical in defining the material's mechanical properties and processing conditions. For a thermosetting polymer formed from this epoxide, DSC can be used to monitor the curing (polymerization) reaction by measuring the heat evolved.

Table 3: Representative Thermal Properties of a Fluorinated Polymer

| Property | Value | Technique |

|---|---|---|

| Decomposition Temperature (Td) | > 350 °C | TGA |

Note: This table contains representative data for illustrative purposes and does not correspond to experimentally verified data for polymers of this compound.

Theoretical and Computational Studies on 4h Octafluorobutyl Trifluorooxirane Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Characterization

Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of molecules like (4H-Octafluorobutyl)trifluorooxirane. These calculations, often employing Density Functional Theory (DFT) or wavefunction-based methods, can predict molecular geometries, orbital energies, and charge distributions. taylor.edu

For fluorinated oxiranes, the high electronegativity of fluorine atoms significantly influences the electronic properties. The presence of a trifluorooxirane (B12650515) ring, coupled with an octafluorobutyl chain, leads to a highly electron-deficient molecule. The carbon atoms of the oxirane ring, in particular, are expected to be highly electrophilic due to the strong inductive effect of the fluorine atoms. This is a key factor in determining the molecule's reactivity.

Computational studies on similar perfluorinated epoxides have shown that negative hyperconjugation can play a significant role in the bonding. mdpi.com This involves the interaction of a lone pair of electrons on the epoxide oxygen with the antibonding orbitals of the adjacent C-F bonds. This interaction can lead to a strengthening of the C-O bond and influence the regioselectivity of ring-opening reactions. mdpi.com The electronic effect of substitution on the epoxide ring has a dramatic impact on its chemistry, with electron-withdrawing groups increasing the electrophilicity of the ring carbons. oregonstate.edu

Table 1: Predicted Electronic Properties of Fluorinated Oxiranes

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Systems |

| Charge Distribution | Significant positive charge on oxirane carbons | Strong inductive effect of fluorine atoms. |

| LUMO Energy | Low-lying Lowest Unoccupied Molecular Orbital (LUMO) | Electron-withdrawing nature of fluoroalkyl groups lowers LUMO energy, increasing reactivity towards nucleophiles. beilstein-journals.org |

| Bonding | Polarized C-F and C-O bonds | High electronegativity difference between carbon, oxygen, and fluorine. |

| Hyperconjugation | Potential for negative hyperconjugation | Interaction between oxygen lone pairs and C-F antibonding orbitals, as seen in other perfluorinated epoxides. mdpi.com |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the prediction of reaction pathways.

The ring-opening of unsymmetrical epoxides can proceed with different regioselectivity and stereoselectivity depending on the reaction conditions and the nature of the nucleophile. For perfluorinated epoxides, the regioselectivity of nucleophilic attack often deviates from the typical patterns observed for non-fluorinated analogues.

Theoretical studies on hexafluoropropylene oxide (HFPO), a close structural analogue to the trifluorooxirane ring system, have shown that nucleophiles preferentially attack the more sterically hindered carbon atom. mdpi.com This "abnormal" regioselectivity is attributed to electronic factors rather than steric hindrance. Computational models suggest that the transition state leading to attack at the more substituted carbon is lower in energy due to a smaller destabilizing distortion energy required to reach it. mdpi.com This is influenced by the aforementioned negative hyperconjugation effects that strengthen the C(α)-O bond. mdpi.com

In the case of this compound, it is plausible that a similar regioselectivity would be observed, with nucleophilic attack favoring the carbon atom bearing the octafluorobutyl group.

Stereoselectivity in epoxide ring-opening reactions is also a critical aspect. The reactions typically proceed via an SN2 mechanism, which results in an inversion of stereochemistry at the attacked carbon center. beilstein-journals.org Computational studies can model the transition states to confirm the stereochemical outcome of these reactions.

Computational chemistry allows for the prediction of entire reaction pathways and their associated energy profiles. By calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be achieved.

For the reaction of this compound with a nucleophile, computational modeling could be used to:

Identify the most favorable reaction pathway: By comparing the activation energies of different possible pathways, the most likely mechanism can be determined.

Characterize transition state geometries: This provides insight into the geometry of the molecule at the peak of the energy barrier.

Predict reaction kinetics: The calculated activation energies can be used in conjunction with transition state theory to estimate reaction rates.

DFT calculations are a common method for these predictions, providing a good balance between accuracy and computational cost for systems of this size. mdpi.com

Table 2: Predicted Reaction Parameters for Nucleophilic Ring-Opening of this compound

| Parameter | Predicted Outcome | Basis from Computational Studies on Analogues |

| Regioselectivity | Attack at the carbon bearing the -(CF2)4H group | Lower distortion energy for the transition state, as seen in HFPO. mdpi.com |

| Stereoselectivity | Inversion of configuration (anti-addition) | Consistent with an SN2 mechanism. beilstein-journals.org |

| Reaction Mechanism | Concerted or stepwise depending on nucleophile and conditions | Modeling can distinguish between different mechanistic possibilities. |

| Activation Energy | Relatively low for strong nucleophiles | Highly electrophilic nature of the fluorinated epoxide ring. |

Conformational Analysis and Molecular Dynamics Simulations of Fluorinated Oxiranes

The three-dimensional structure and dynamic behavior of this compound are influenced by the conformational flexibility of the octafluorobutyl chain.

Conformational analysis of perfluoroalkyl chains has shown that they tend to adopt helical conformations, in contrast to the zigzag preference of their hydrocarbon counterparts. nih.govnsf.gov This is due to the steric and electrostatic repulsion between the fluorine atoms on adjacent carbon atoms. Density functional theory calculations have been used to investigate these conformational preferences and the energy barriers between different conformers. nih.gov It is expected that the octafluorobutyl group in this compound would also exhibit this helical preference.

Molecular dynamics (MD) simulations can provide a more detailed picture of the dynamic behavior of fluorinated oxiranes in different environments. nih.gov MD simulations model the movement of atoms over time, taking into account intermolecular forces. These simulations can be used to study:

Solvent effects: How the presence of a solvent influences the conformation and reactivity of the molecule.

Aggregation behavior: Whether molecules of this compound tend to self-associate in a given medium.

Interactions with surfaces or other molecules: This is particularly relevant for understanding its behavior in materials science applications.

Research Applications of 4h Octafluorobutyl Trifluorooxirane As a Versatile Synthetic Building Block

Precursors for the Development of Advanced Fluorinated Materials

The distinct properties of (4H-Octafluorobutyl)trifluorooxirane make it an ideal candidate for the development of advanced fluorinated materials. The presence of the perfluorinated alkyl chain contributes to properties such as high thermal stability, chemical inertness, and low surface energy, which are desirable in high-performance applications.

Synthesis of Novel Fluoropolymers with Tailored Architectures

Fluoropolymers are known for their exceptional properties, including resistance to heat, chemicals, and weathering, as well as low friction and dielectric constants. researchgate.net this compound can be utilized as a monomer in polymerization reactions to create novel fluoropolymers. The ring-opening polymerization of the trifluorooxirane (B12650515) moiety can lead to the formation of perfluoropolyethers (PFPEs), a class of fluoropolymers with outstanding thermal and chemical stability. nih.govgoogle.com

The polymerization can be initiated cationically or anionically, and the bulky octafluorobutyl side chain can influence the polymer's architecture and physical properties. nih.gov By carefully controlling the polymerization conditions, it is possible to synthesize fluoropolymers with tailored molecular weights, and tacticities. The incorporation of the this compound monomeric unit can enhance the properties of the resulting polymer, such as improving its flexibility, lowering its glass transition temperature, and modifying its solubility in specific solvents.

Design and Engineering of Specialty Materials for High-Performance Applications

The unique combination of the reactive oxirane ring and the stable perfluorinated side chain in this compound allows for its use in the design and engineering of specialty materials for high-performance applications. These materials are finding use in a variety of fields, including aerospace, electronics, and biomedicine. researchgate.netpageplace.de

One area of application is in the development of advanced coatings and sealants. The low surface energy imparted by the fluorinated side chains leads to materials with excellent hydrophobicity and oleophobicity, making them suitable for anti-fouling and self-cleaning surfaces. Furthermore, the high chemical and thermal resistance of polymers derived from this monomer makes them ideal for use in harsh environments. mdpi.com

Intermediate in the Construction of Complex Fluorinated Organic Molecules

Beyond its use in polymer science, this compound is a valuable intermediate for the synthesis of a wide range of complex fluorinated organic molecules. The strained oxirane ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. researchgate.netfluorine1.ru

Synthesis of Fluorine-Containing Heterocycles and Alcohols

The precursor to this compound, perfluoro-2-methyl-2-pentene, is a known building block for the synthesis of fluorine-containing heterocycles. researchgate.netscilit.com This alkene reacts with various binucleophiles to yield a range of heterocyclic structures. researchgate.netresearchgate.net

The epoxide itself, this compound, can be readily converted into fluorine-containing alcohols. A patented method describes the preparation of perfluoro-2,3-epoxy-2-methylpentane, a closely related compound, which can then be used to synthesize fluorine-containing alcohol compounds. google.com The ring-opening of the epoxide with a fluoride (B91410) source can also lead to the formation of fluorinated alcohols.

| Reactant | Reagent | Product | Yield | Reference |

| Perfluoro-2-methyl-2-pentene | Sodium hypochlorite (B82951) | Perfluoro-2,3-epoxy-2-methylpentane | 91.8% | google.com |

| Perfluoro-2,3-epoxy-2-methylpentane | Triethylamine hydrogen fluoride salt | Perfluorohexane | Not specified | patsnap.com |

Derivatization to Access Diverse Fluorinated Scaffolds for Further Chemical Inquiry

The reactivity of the oxirane ring in this compound allows for its derivatization into a diverse array of fluorinated scaffolds. The ring-opening reaction can be achieved with a variety of nucleophiles, including amines, thiols, and alkoxides, leading to the formation of β-substituted fluorinated alcohols. beilstein-journals.org

These reactions provide access to a wide range of fluorinated building blocks that can be used for further chemical transformations. The resulting molecules, bearing the octafluorobutyl moiety, are valuable for the development of new pharmaceuticals, agrochemicals, and advanced materials. The regioselectivity of the ring-opening reaction can often be controlled by the choice of nucleophile and reaction conditions, allowing for the synthesis of specific isomers. fluorine1.ru

Emerging Research Directions and Future Outlook for 4h Octafluorobutyl Trifluorooxirane Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of highly fluorinated compounds has traditionally relied on harsh reagents and energy-intensive conditions. A major future direction for (4H-Octafluorobutyl)trifluorooxirane chemistry is the development of more sustainable and environmentally friendly synthetic methodologies. Current research in the broader field of fluorination is focused on several key areas that can be applied to the synthesis of this target molecule.

One promising approach is the use of milder and more selective fluorinating agents. While elemental fluorine is highly reactive and hazardous, newer reagents offer improved safety and selectivity. The development of catalytic methods for the introduction of fluorine is also a significant area of interest. For example, the use of transition-metal catalysts could enable the direct and stereoselective epoxidation of a corresponding fluorinated alkene precursor under milder conditions, reducing waste and energy consumption.

Another key aspect of green chemistry is the use of more environmentally benign solvents. Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer an attractive alternative to traditional organic solvents due to their non-toxic, non-flammable nature and tunable properties. Research into performing fluorination and epoxidation reactions in such media could lead to cleaner synthetic routes for this compound.

Furthermore, the principles of atom economy are central to sustainable synthesis. Future synthetic strategies will likely focus on minimizing the formation of byproducts. This could involve the design of catalytic cycles where all atoms from the reagents are incorporated into the desired product or are part of a recyclable catalytic system.

A summary of potential sustainable synthetic strategies is presented in the table below.

| Strategy | Description | Potential Benefits |

| Catalytic Fluorination | Use of transition-metal or organocatalysts for the introduction of fluorine atoms. | Higher selectivity, milder reaction conditions, reduced waste. |

| Benign Solvents | Replacement of traditional organic solvents with alternatives like supercritical CO₂ or ionic liquids. | Reduced environmental impact, improved safety. |

| Atom-Economic Reactions | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Minimized waste generation, increased efficiency. |

| Biocatalysis | Utilization of enzymes to catalyze specific fluorination or epoxidation steps. | High selectivity, mild conditions, biodegradable catalysts. |

Exploration of Photo- and Electro-Chemical Transformations of Fluorinated Oxiranes

Photochemistry and electrochemistry offer unique pathways for the transformation of organic molecules, often providing access to reactive intermediates and reaction pathways that are not achievable through traditional thermal methods. The exploration of these techniques for this compound represents a significant area for future research.

Photochemical transformations, initiated by the absorption of light, can be used to generate highly reactive species such as radicals. For fluorinated compounds, photochemistry can facilitate C-F bond activation, a challenging but crucial transformation for the synthesis of partially fluorinated molecules. escholarship.org Research in this area could explore the ring-opening reactions of this compound initiated by photochemically generated radicals, leading to the formation of novel fluorinated alcohols, ethers, or other functionalized compounds. escholarship.org The UV/sulfite (B76179) system is one such photochemical approach that generates hydrated electrons and sulfite radicals to probe the reactivity of per- and polyfluoroalkyl substances (PFAS). escholarship.org

Electrochemical synthesis, or electrosynthesis, uses an electric current to drive chemical reactions. wikipedia.org This technique can be particularly useful for fluorination reactions, as it can generate highly reactive fluorinating species in situ, avoiding the need to handle hazardous reagents like elemental fluorine. wikipedia.org The Simons process and the Phillips Petroleum process are established electrochemical fluorination methods. wikipedia.org Future research could investigate the direct electrochemical synthesis of this compound from a suitable precursor or explore the electrochemical ring-opening and functionalization of the oxirane. Electrochemical methods can also offer advantages in terms of control over reaction conditions and scalability. youtube.com A simple and robust method for electrochemical alkyl C–H fluorination has been demonstrated, converting a wide variety of activated and unactivated C–H bonds to C–F congeners. nih.gov

A comparison of photochemical and electrochemical approaches is provided in the table below.

| Approach | Driving Force | Potential Applications for this compound | Key Advantages |

| Photochemistry | Light Energy | C-F bond activation, radical-mediated ring-opening, synthesis of novel functionalized fluorinated compounds. | High selectivity, access to unique reactive intermediates. |

| Electrochemistry | Electric Current | In situ generation of fluorinating agents, direct synthesis, controlled ring-opening and functionalization. | Avoids hazardous reagents, precise control over reaction conditions, scalability. youtube.com |

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fluorinated compounds. These include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for automation and high-throughput screening. The integration of flow chemistry with the synthesis and transformation of this compound is a promising direction for future research.

Given the often-energetic nature of fluorination reactions, the superior temperature control offered by flow reactors can prevent thermal runaways and improve reaction selectivity. The small reactor volumes also minimize the amount of hazardous material present at any given time, significantly enhancing safety.

Automated synthesis platforms, which combine flow chemistry with robotic handling and online analytics, can accelerate the discovery and optimization of new reactions. Such systems could be used to rapidly screen a wide range of reaction conditions for the synthesis of this compound or to explore its reactivity with a diverse library of substrates. This approach would significantly reduce the time and resources required for process development.

The benefits of integrating flow chemistry and automation are summarized in the table below.

| Feature | Description | Advantages for this compound Chemistry |

| Enhanced Heat and Mass Transfer | The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing. | Improved reaction selectivity, prevention of thermal runaways, higher yields. |

| Improved Safety | Small reactor volumes minimize the risk associated with handling hazardous reagents and energetic reactions. | Safer handling of fluorinating agents and reactive intermediates. |

| Automation and High-Throughput Screening | Integration with robotic systems and online analytics enables rapid optimization and discovery of new reactions. | Accelerated development of synthetic routes and exploration of the oxirane's reactivity. |

| Scalability | Flow processes can often be scaled up by running the reactor for longer periods or by using multiple reactors in parallel. | More straightforward transition from laboratory-scale synthesis to larger-scale production. |

Advanced Characterization Techniques for Elucidating Structure-Reactivity Relationships in Perfluorinated Systems

A deeper understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for predicting its behavior and designing new applications. Advanced characterization techniques, both experimental and computational, will play a pivotal role in this endeavor.

In terms of experimental techniques, advanced nuclear magnetic resonance (NMR) spectroscopy, including fluorine-19 NMR, will continue to be essential for elucidating the precise three-dimensional structure of the oxirane and its reaction products. X-ray crystallography can provide definitive structural information for solid derivatives. Furthermore, advanced mass spectrometry techniques can be used to identify and characterize reaction intermediates and byproducts, providing valuable mechanistic insights. nih.gov

Computational chemistry, particularly quantum chemical calculations, offers a powerful tool for investigating the electronic structure and reaction mechanisms of fluorinated compounds. mdpi.com Techniques such as density functional theory (DFT) can be used to model the transition states of reactions involving this compound, providing insights into reaction barriers and selectivity. mdpi.com Molecular dynamics simulations can be used to study the conformational behavior of the molecule and its interactions with solvents and other reactants. acs.org The investigation of degradation kinetics of perfluorooctanoic acid (PFOA) has been carried out to calculate rate constants of the main elementary reactions using the multichannel Rice-Ramsperger-Kassel-Marcus theory and canonical variational transition state theory. mdpi.com

The table below highlights key advanced characterization techniques and their potential contributions.

| Technique | Information Provided | Application to this compound |

| Advanced NMR Spectroscopy | Detailed information about molecular structure, connectivity, and conformation in solution. | Precise structural elucidation of the oxirane and its derivatives, monitoring reaction progress. |

| X-ray Crystallography | Definitive three-dimensional structure of molecules in the solid state. | Determination of the absolute configuration and solid-state packing of crystalline derivatives. |

| Advanced Mass Spectrometry | Identification of molecular ions, fragments, and reaction intermediates. nih.gov | Mechanistic studies of the oxirane's reactions, identification of unknown byproducts. nih.gov |

| Quantum Chemical Calculations | Electronic structure, reaction energies, transition state geometries. mdpi.com | Prediction of reactivity, elucidation of reaction mechanisms, understanding structure-activity relationships. mdpi.com |

| Molecular Dynamics Simulations | Conformational dynamics, intermolecular interactions, solvation effects. acs.org | Understanding the behavior of the oxirane in different environments and its interactions with other molecules. acs.org |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (4H-octafluorobutyl)trifluorooxirane, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via fluorinated nickelacyclopentane intermediates. For example, a T-shaped Ni complex with a perfluorinated ligand undergoes C–F bond activation. Optimization involves controlling reaction temperature (e.g., low temperatures to stabilize intermediates) and using Lewis/Brønsted acids (e.g., MeSiOTf or carboxylic acids) to direct reactivity. Purification via crystallization or chromatography under inert atmospheres is critical due to sensitivity to moisture .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Resolve the geometry of intermediates (e.g., octafluoronickelacyclopentane complexes) to confirm bond angles and ligand coordination .

- NMR spectroscopy : NMR identifies fluorinated substituents, while NMR monitors protonation in Brønsted acid reactions.

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns for purity assessment.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in observed reactivity when this compound undergoes competing Csp–F vs. M–CF bond functionalization?

- Methodological Answer :

- Acid selection : Lewis acids (e.g., MeSiOTf) favor Csp–F activation, yielding heptafluorocyclobutyl complexes, whereas Brønsted acids (e.g., carboxylic acids) promote Ni–CF bond protonolysis, forming 4H-octafluorobutyl Ni complexes .

- Kinetic studies : Use time-resolved spectroscopy to track intermediate formation and identify rate-determining steps.

- Isolation of intermediates : Stabilize reactive species at low temperatures (-30°C to 0°C) to isolate and characterize competing pathways.

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in C–F bond activation reactions?

- Methodological Answer :

- DFT calculations : Model transition states to compare activation barriers for C–F vs. M–CF bond cleavage. Include solvent effects (e.g., THF) and counterion interactions (e.g., OTf) in simulations.

- Natural Bond Orbital (NBO) analysis : Identify electron-deficient fluorinated carbons prone to nucleophilic attack.

- Benchmarking : Validate computational results against experimental data (e.g., X-ray structures of intermediates) .

Q. What role do ligand effects play in stabilizing intermediates during the synthesis of fluorinated oxirane derivatives?

- Methodological Answer :

- NHC ligands : Bulky N-heterocyclic carbenes (NHCs) stabilize T-shaped Ni complexes by preventing dimerization and enhancing electron density at the metal center .

- Spectroscopic monitoring : Use IR spectroscopy to track ligand dissociation and confirm coordination modes.

- Ligand substitution : Test alternative ligands (e.g., phosphines) to evaluate steric/electronic impacts on reaction selectivity.

Contradiction Analysis in Data Interpretation

Q. How should researchers address discrepancies in reported fluorinated oxirane reactivity across studies?

- Methodological Answer :

- Systematic variable control : Replicate experiments under identical conditions (solvent, temperature, catalyst loading) to isolate conflicting factors.

- Cross-validation : Compare results with alternative characterization methods (e.g., XRD vs. EXAFS for structural analysis).

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., acid strength correlations with product distribution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.